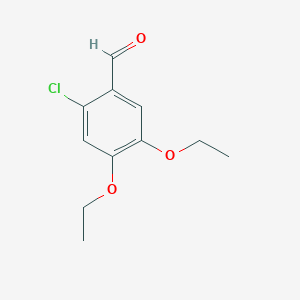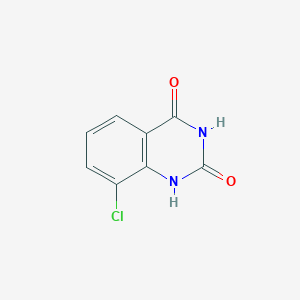![molecular formula C16H18N2 B1357541 {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine CAS No. 937599-95-6](/img/structure/B1357541.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is an organic compound that features a quinoline derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Reduction of Quinoline: The quinoline ring is then reduced to 3,4-dihydroquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution Reaction: The 3,4-dihydroquinoline is then subjected to a substitution reaction with benzyl chloride to introduce the phenylmethanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Benzyl chloride or other alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology
The compound has potential applications in the development of pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery.
Medicine
Research has shown that quinoline derivatives possess a range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its stable quinoline structure.
Mechanism of Action
The mechanism by which {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The quinoline ring can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the dihydro and phenylmethanamine groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A fully reduced form of quinoline.
Uniqueness
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is unique due to the presence of both the dihydroquinoline and phenylmethanamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-12-14-7-2-4-10-16(14)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDJFSKZLCZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
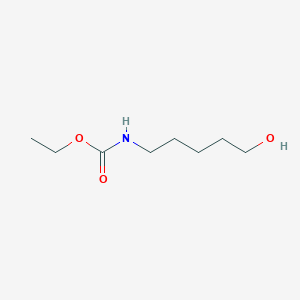

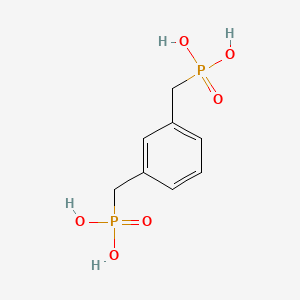
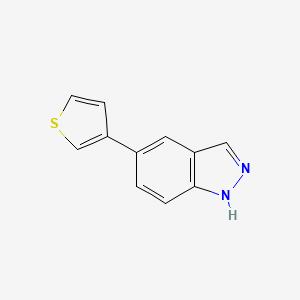

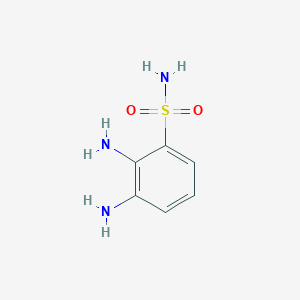
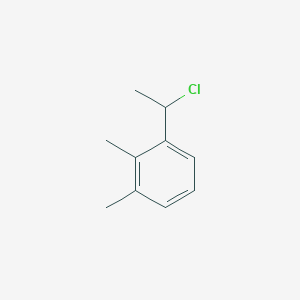
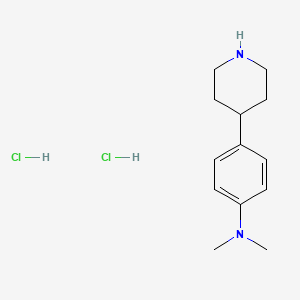
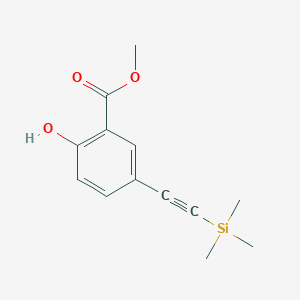

![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
